molecular formula C29H26N2O3 B5006051 Benzyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5006051
M. Wt: 450.5 g/mol
InChI Key: HOXDDGUHMYOCCH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline class, characterized by a partially hydrogenated quinoline core. Its structure includes a benzyl ester at position 3, a methyl group at position 2, a phenyl group at position 7, and a pyridin-3-yl substituent at position 3.

Properties

IUPAC Name

benzyl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-19-26(29(33)34-18-20-9-4-2-5-10-20)27(22-13-8-14-30-17-22)28-24(31-19)15-23(16-25(28)32)21-11-6-3-7-12-21/h2-14,17,23,27,31H,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDDGUHMYOCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, physicochemical properties, and spectral characteristics of closely related hexahydroquinoline derivatives. Key differences arise from variations at positions 2, 4, 7, and the ester group.

Table 1: Substituent Variations and Melting Points

Compound Structure (Position 4 Substituent) Melting Point (°C) Key Features Reference
Benzyl 4-(pyridin-3-yl) (target compound) Not reported Pyridine introduces H-bonding potential; aromatic nitrogen enhances polarity
Benzyl 4-(4-nitrophenyl) 148–150 Electron-withdrawing nitro group stabilizes structure
Benzyl 4-(3,4-dimethoxyphenyl) 151–153–167 Methoxy groups enhance solubility; moderate thermal stability
Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl) Not reported Fluorinated groups increase metabolic stability; anti-inflammatory potential
Methyl 4-(3-methylpyridin-2-yl) Not reported Methyl ester reduces steric bulk compared to benzyl; pyridine enhances π-π interactions

Table 2: Spectral Data Trends (1H NMR)

Substituent at Position 4 Notable 1H NMR Signals (δ, ppm) Implications Reference
Pyridin-3-yl Aromatic protons at 8.5–8.7 (pyridine H); NH signal ~5.5 Pyridine ring deshields adjacent protons
4-Nitrophenyl Aromatic protons at 8.2–8.5 (nitro group); CH3 at 2.1–2.3 Nitro group causes significant deshielding
3-Hydroxyphenyl Broad OH peak ~9.8; aromatic protons at 6.7–7.1 H-bonding affects proton exchange rates
2-Fluoro-4-(trifluoromethyl)phenyl CF3 signal at 1.3–1.5; aromatic F coupling observed in 19F NMR Fluorine atoms influence spin-spin splitting

Key Research Findings

  • Electronic Effects : Pyridin-3-yl and nitrophenyl substituents at position 4 significantly alter electron density, impacting reactivity and intermolecular interactions. Nitro groups enhance thermal stability (melting points ~150°C) , while pyridine moieties may improve solubility in polar solvents .
  • Biological Relevance : Fluorinated analogs (e.g., 2-fluoro-4-(trifluoromethyl)phenyl) demonstrate anti-inflammatory activity, suggesting that the target compound’s pyridine group could synergize with its ester functionality for similar applications .
  • Synthetic Flexibility : Benzyl esters are widely used due to ease of deprotection, whereas methyl or ethyl esters (e.g., in ) offer simpler synthetic pathways but reduced steric hindrance .

Structural and Methodological Insights

  • Crystallography: SHELX and OLEX2 are critical for resolving hexahydroquinoline structures, particularly for analyzing puckering conformations and hydrogen-bonding networks .
  • Spectroscopy : 13C NMR reliably distinguishes between ester carbonyls (170–175 ppm) and ketones (200–210 ppm), as seen in analogs .

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